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molecular formula C11H14O4S B8308905 2-Methyl-2-(4-methylsulphonylphenoxy)propanal

2-Methyl-2-(4-methylsulphonylphenoxy)propanal

Cat. No. B8308905
M. Wt: 242.29 g/mol
InChI Key: MDOCEOLOBMVLLH-UHFFFAOYSA-N
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Patent
US05053415

Procedure details

The necessary aldehyde was obtained by an analogous procedure to that described in connection with Example 19 starting from 4-(methylthio)phenol which was converted to ethyl 2-methyl-2-(4-(methylthio)phenoxy)propionate [oil, 20% yield; NMR: 1.25(3H,t J=7 Hz), 1.6(6H,s), 2.45(3H,s), 4.25(2H,q J=7 Hz), 6.75-7.2(4H,m)]. This ester was oxidised with m-chloroperbenzoic acid in dichloromethane at ambient temperature to give, after conventional work-up, ethyl 2-methyl-2-(4-methylsulphonylphenoxy)propionate [oil, slowly solidifying: 92% yield; NMR: 1.25(3H,q J=7 Hz), 1.65(6H,s), 3.0(3H,s), 4.25(2H,q J=7 Hz), 6.9-6.95(2H,m), 7.8-7.85(2H,m)] which was then reduced with DIBAL to give 2-methyl-2-(4-methylsulphonylphenoxy)propanal as a solid (66% yield); NMR: 1.5(6H,s), 3.05(3H,s), 6.9-7.0(2H,m), 7.8-7.9 (2H,m), 9.8(1H,s).
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
ethyl 2-methyl-2-(4-methylsulphonylphenoxy)propionate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC(OC1C=CC(SC)=CC=1)(C)C(OCC)=O.ClC1C=CC=C(C(OO)=O)C=1.[CH3:29][C:30]([O:37][C:38]1[CH:43]=[CH:42][C:41]([S:44]([CH3:47])(=[O:46])=[O:45])=[CH:40][CH:39]=1)([CH3:36])[C:31](OCC)=[O:32].CC(C[AlH]CC(C)C)C>ClCCl>[CH3:36][C:30]([O:37][C:38]1[CH:43]=[CH:42][C:41]([S:44]([CH3:47])(=[O:46])=[O:45])=[CH:40][CH:39]=1)([CH3:29])[CH:31]=[O:32]

Inputs

Step One
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)OCC)(C)OC1=CC=C(C=C1)SC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Three
Name
ethyl 2-methyl-2-(4-methylsulphonylphenoxy)propionate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)OCC)(C)OC1=CC=C(C=C1)S(=O)(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Name
Type
product
Smiles
CC(C=O)(C)OC1=CC=C(C=C1)S(=O)(=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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